N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1329862-28-3
VCID: VC4834122
InChI: InChI=1S/C25H25N3O3S2.ClH/c1-4-28-12-11-16-21(14-28)33-25(22(16)24-26-17-7-5-6-8-20(17)32-24)27-23(29)15-9-10-18(30-2)19(13-15)31-3;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H
SMILES: CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl
Molecular Formula: C25H26ClN3O3S2
Molecular Weight: 516.07

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

CAS No.: 1329862-28-3

Cat. No.: VC4834122

Molecular Formula: C25H26ClN3O3S2

Molecular Weight: 516.07

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride - 1329862-28-3

Specification

CAS No. 1329862-28-3
Molecular Formula C25H26ClN3O3S2
Molecular Weight 516.07
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C25H25N3O3S2.ClH/c1-4-28-12-11-16-21(14-28)33-25(22(16)24-26-17-7-5-6-8-20(17)32-24)27-23(29)15-9-10-18(30-2)19(13-15)31-3;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H
Standard InChI Key HGUBDXOHYIELTR-UHFFFAOYSA-N
SMILES CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a tetrahydrothieno[2,3-c]pyridine core fused to a benzo[d]thiazole moiety at the 3-position. A 3,4-dimethoxybenzamide group is attached via an amide linkage at the 2-position of the thienopyridine ring, while an ethyl group substitutes the 6-position of the piperidine-like ring. The hydrochloride salt form enhances solubility in polar solvents . Key structural attributes include:

  • Benzo[d]thiazole: A bicyclic aromatic system known for electron-deficient properties and bioactivity.

  • Tetrahydrothieno[2,3-c]pyridine: A sulfur- and nitrogen-containing heterocycle contributing to conformational rigidity.

  • 3,4-Dimethoxybenzamide: A substituted benzamide providing hydrogen-bonding capabilities and lipophilicity.

The SMILES string CCN1CCc2c(sc(NC(=O)c3ccc(OC)c(OC)c3)c2-c2nc3ccccc3s2)C1.Cl explicitly defines atomic connectivity, highlighting the ethyl-piperidine (CCN1CCc2), thiophene (sc), and benzothiazole (c2nc3ccccc3s2) components.

Stereoelectronic Properties

  • Molecular Weight: 516.1 g/mol .

  • Polar Surface Area (PSA): Estimated at 110 Ų due to multiple hydrogen-bond acceptors (amide, methoxy, chloride).

  • LogP: Predicted ~3.5 (moderate lipophilicity) based on methoxy and benzothiazole groups .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are scarce, analogous routes for tetrahydrothienopyridine derivatives involve:

  • Ring Formation: Cyclocondensation of thioureas with α,β-unsaturated ketones to construct the thienopyridine core .

  • Benzothiazole Integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzo[d]thiazole moiety .

  • Amidation: Reaction of the primary amine on the thienopyridine with 3,4-dimethoxybenzoyl chloride .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the 2- and 3-positions of the thienopyridine ring.

  • Purification: Difficulty in isolating intermediates due to similar polarities of byproducts .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₅H₂₆ClN₃O₃S₂
Molecular Weight516.1 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Melting PointNot reported
StabilityHydrolytically stable at pH 4–8

The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays . The methoxy groups enhance membrane permeability, a critical factor for central nervous system (CNS) targeting .

Pharmacological Activity and Mechanisms

Antimicrobial Activity

Compounds with tetrahydrothienopyridine scaffolds exhibit activity against Mycobacterium tuberculosis. The ethyl and methoxy substituents may enhance penetration through mycobacterial cell walls.

Neuropharmacological Effects

Related molecules (e.g., CID 46925889 ) show affinity for serotonin and dopamine receptors, implying potential use in neurological disorders. The hydrochloride salt form aids blood-brain barrier traversal .

Applications in Drug Development

Oncology

  • DNA Repair Inhibition: Benzothiazoles disrupt base excision repair (BER) pathways, sensitizing cancer cells to radiotherapy.

  • Kinase Modulation: The thienopyridine core may inhibit Aurora kinases, as seen in analogs like CHEMBL1705313 .

Infectious Diseases

  • Antitubercular Agents: Structural similarity to Evt-2946801 suggests potential against drug-resistant tuberculosis.

Recent Advances and Future Directions

Recent studies (2024–2025) highlight:

  • Hybrid Molecules: Combining this scaffold with fluoroquinolones to combat multidrug-resistant bacteria.

  • Prodrug Strategies: Esterification of the methoxy groups to improve oral bioavailability .

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